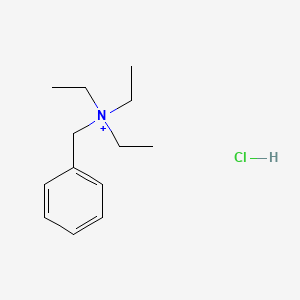
Benzyl(triethyl) ammonium hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltriethylammonium chloride is a quaternary ammonium salt with the chemical formula C₁₃H₂₂ClN. It is a white crystalline or powdery substance that is highly soluble in water, ethanol, methanol, isopropanol, dimethylformamide, acetone, and dichloromethane . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltriethylammonium chloride can be synthesized through the quaternization of triethylamine with benzyl chloride. The reaction typically involves dissolving triethylamine in a solvent such as polydimethylsiloxane, ethanol, dimethylformamide, or dichloroethane. Benzyl chloride is then added dropwise, and the mixture is heated to around 80°C for several hours . The resulting product is filtered, washed with a solvent like methyl ethyl ketone, and dried to obtain high-purity benzyltriethylammonium chloride .
Industrial Production Methods: In industrial settings, the synthesis of benzyltriethylammonium chloride often involves the use of acetone as a solvent. Triethylamine and benzyl chloride are refluxed in acetone at 63-64°C for about 8 hours. The mixture is then cooled, filtered, and the solid product is washed and dried . This method is efficient, environmentally friendly, and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltriethylammonium chloride is involved in various types of reactions, including:
Nucleophilic Substitution: It acts as a catalyst in nucleophilic substitution reactions, facilitating the transfer of nucleophiles between phases.
Alkylation: It is used in C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions.
Knoevenagel Condensation: It catalyzes the condensation of carbonyl compounds with active methylene compounds to form olefinic products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as cyanides or thiolates.
Alkylation: Reagents include alkyl halides and substrates like amines, alcohols, or thiols.
Knoevenagel Condensation: Reagents include carbonyl compounds and active methylene compounds.
Major Products:
Nucleophilic Substitution: Products include substituted alkanes or arenes.
Alkylation: Products include alkylated amines, alcohols, or thiols.
Knoevenagel Condensation: Products include olefinic compounds.
Wissenschaftliche Forschungsanwendungen
Benzyltriethylammonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
Benzyltriethylammonium chloride functions as a phase-transfer catalyst by facilitating the transfer of ions or molecules between aqueous and organic phases. The quaternary ammonium ion forms an ion pair with the reactant ion in the aqueous phase, allowing it to dissolve in the organic phase where the reaction occurs . This mechanism enhances the reaction rate and yield by increasing the availability of reactants in the organic phase .
Vergleich Mit ähnlichen Verbindungen
- Benzyltrimethylammonium chloride
- Benzyltributylammonium chloride
- Tetrabutylammonium chloride
- Tetrabutylammonium acetate
- Tetrabutylammonium bromide
Comparison: Benzyltriethylammonium chloride is unique due to its specific structure, which provides optimal solubility and reactivity in phase-transfer catalysis. Compared to benzyltrimethylammonium chloride and benzyltributylammonium chloride, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wider range of reactions . Tetrabutylammonium salts, while also effective phase-transfer catalysts, have different solubility profiles and may not be as versatile in certain reactions .
Eigenschaften
Molekularformel |
C13H23ClN+ |
|---|---|
Molekulargewicht |
228.78 g/mol |
IUPAC-Name |
benzyl(triethyl)azanium;hydrochloride |
InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
HTZCNXWZYVXIMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)
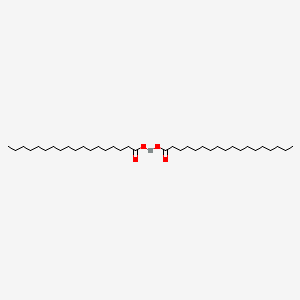
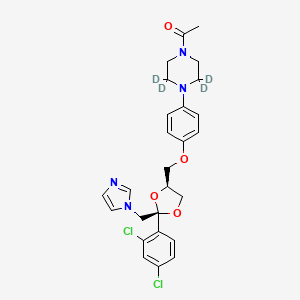
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041756.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041763.png)
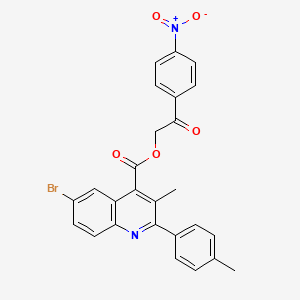
![(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12041782.png)

![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)
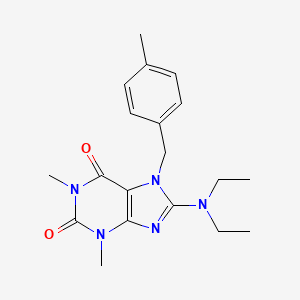
![3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041821.png)

